Darifenacin hydrobromide

Descripción general

Descripción

El bromhidrato de darifenacina es un medicamento que se utiliza principalmente para tratar la incontinencia urinaria debido a una vejiga hiperactiva. Funciona como un antagonista selectivo del receptor muscarínico M3 de acetilcolina, que es responsable de las contracciones del músculo de la vejiga . Este compuesto se comercializa bajo nombres comerciales como Enablex en Estados Unidos y Canadá, y Emselex en la Unión Europea .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del bromhidrato de darifenacina implica la alquilación de (3S)-1-(2-(2,3-dihidro-5-benzofuranil)etil)-α,α-difenil-3-pirrolidinacetamida con 5-(2-bromoetil)-2,3-dihidrobenzofurano en presencia de una base inorgánica . La reacción se lleva a cabo en un sistema heterogéneo de agua y un disolvente orgánico como hidrocarburos alifáticos, alicíclicos o aromáticos . La base de darifenacina bruta se aísla entonces y se convierte en la sal de bromhidrato añadiendo una cetona o alcohol y ácido bromhídrico concentrado .

Métodos de Producción Industrial: La producción industrial del bromhidrato de darifenacina sigue rutas sintéticas similares, pero está optimizada para obtener mayores rendimientos y pureza. El proceso implica un control cuidadoso de las condiciones de reacción para minimizar los subproductos y garantizar una calidad constante .

Análisis De Reacciones Químicas

Tipos de Reacciones: El bromhidrato de darifenacina experimenta principalmente reacciones de sustitución debido a la presencia de grupos funcionales reactivos. También puede participar en reacciones de oxidación y reducción en condiciones específicas .

Reactivos y Condiciones Comunes:

Reacciones de Sustitución: Normalmente implican reactivos como haluros de alquilo y bases.

Reacciones de Oxidación: Se pueden llevar a cabo utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.

Reacciones de Reducción: A menudo implican agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados alquilados, mientras que las reacciones de oxidación y reducción pueden modificar los grupos funcionales presentes en la molécula .

Aplicaciones Científicas De Investigación

Overview

Darifenacin hydrobromide is an antimuscarinic medication that selectively targets the muscarinic M3 receptors, which are crucial in regulating bladder contraction and urinary function. By antagonizing these receptors, darifenacin effectively reduces bladder spasms, alleviating symptoms such as urgency, frequency, and incontinence associated with overactive bladder syndrome .

Overactive Bladder Syndrome

Darifenacin is primarily indicated for managing symptoms of overactive bladder syndrome. Clinical studies have shown that it significantly reduces:

Fecal Incontinence

Recent research has explored the use of darifenacin in patients with double incontinence (both urinary and fecal). A study involving 32 women demonstrated significant improvements in fecal incontinence severity and quality of life after an 8-week treatment regimen with darifenacin. The St. Marks (Vaizey) score improved from a mean of 18.0 to 11.0, indicating a clinically meaningful reduction in symptoms .

| Study Parameter | Baseline Mean | Post-Treatment Mean | Mean Difference | Statistical Significance |

|---|---|---|---|---|

| St. Marks (Vaizey) Score | 18.0 | 11.0 | -7.0 | p < 0.01 |

| Fecal Incontinence Frequency | - | - | - | p < 0.01 |

| Quality of Life Scores | - | - | - | p < 0.01 |

Clinical Trials

Darifenacin has undergone extensive clinical trials to establish its efficacy and safety profile:

- Efficacy : In randomized controlled trials, darifenacin has consistently shown superior efficacy compared to placebo in reducing symptoms associated with overactive bladder.

- Safety : Common side effects include dry mouth, constipation, headache, and dizziness. Serious adverse effects are rare but may include severe stomach pain or signs of dehydration .

Long-term Use

Longitudinal studies indicate that patients can maintain symptom relief over extended periods with darifenacin treatment, contributing positively to their quality of life .

Case Studies

-

Case Study on Overactive Bladder :

A cohort study involving elderly patients demonstrated that darifenacin significantly improved urinary symptoms over a six-month period. Patients reported a decrease in urgency episodes from an average of 12 per day to 3 per day after treatment. -

Double Incontinence Study :

The aforementioned study on double incontinence highlighted that after eight weeks of treatment with darifenacin, participants experienced not only a reduction in fecal incontinence severity but also improvements in overall quality of life metrics .

Mecanismo De Acción

El bromhidrato de darifenacina funciona bloqueando selectivamente el receptor muscarínico M3 de acetilcolina, que es el principal responsable de las contracciones del músculo de la vejiga . Al inhibir este receptor, la darifenacina reduce la urgencia de orinar y ayuda a controlar los síntomas de la vejiga hiperactiva . Se cree que la selectividad por el receptor M3 proporciona una ventaja terapéutica al minimizar los efectos secundarios asociados con los antagonistas muscarínicos no selectivos .

Compuestos Similares:

Oxibutinina: Otro antagonista del receptor muscarínico que se utiliza para tratar la vejiga hiperactiva.

Tolterodina: Un antagonista muscarínico no selectivo con indicaciones similares pero un perfil de efectos secundarios diferente.

Solifenacina: Un antagonista selectivo del receptor M3 como la darifenacina, pero con diferentes propiedades farmacocinéticas.

Singularidad del Bromhidrato de Darifenacina: La alta selectividad del bromhidrato de darifenacina para el receptor M3 lo distingue de otros antagonistas muscarínicos. Se cree que esta selectividad reduce la incidencia de efectos secundarios como sequedad de boca y estreñimiento, lo que la convierte en una opción preferida para algunos pacientes .

Comparación Con Compuestos Similares

Oxybutynin: Another muscarinic receptor antagonist used to treat overactive bladder.

Tolterodine: A non-selective muscarinic antagonist with similar indications but a different side effect profile.

Solifenacin: A selective M3 receptor antagonist like darifenacin, but with different pharmacokinetic properties.

Uniqueness of Darifenacin Hydrobromide: this compound’s high selectivity for the M3 receptor distinguishes it from other muscarinic antagonists. This selectivity is thought to reduce the incidence of side effects such as dry mouth and constipation, making it a preferred choice for some patients .

Actividad Biológica

Darifenacin hydrobromide is a selective muscarinic M3 receptor antagonist primarily indicated for the treatment of overactive bladder (OAB). This article provides a comprehensive overview of its biological activity, pharmacokinetics, metabolism, and clinical implications based on diverse research findings.

Darifenacin exerts its therapeutic effects by selectively antagonizing the muscarinic M3 receptors, which are crucial for bladder smooth muscle contraction. This selectivity minimizes side effects associated with other muscarinic receptors (M1, M2, M4, and M5) that could lead to unwanted outcomes like dry mouth or constipation. In vitro studies demonstrate that darifenacin has a significantly higher affinity for the M3 receptor compared to other muscarinic subtypes—9- to 12-fold greater affinity for M1 and M5, and 59-fold greater for M2 and M4 .

Absorption and Bioavailability

Darifenacin is well absorbed from the gastrointestinal tract, with an estimated mean oral bioavailability of 15% to 19% for 7.5 mg and 15 mg extended-release tablets, respectively. The peak plasma concentration occurs approximately 7 hours post-dose .

Distribution

The volume of distribution is approximately 163 L, indicating extensive tissue distribution. Darifenacin is highly protein-bound (about 98%), primarily to alpha-1-acid glycoprotein .

Metabolism

Darifenacin undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes CYP2D6 and CYP3A4. Key metabolic pathways include:

- Monohydroxylation in the dihydrobenzofuran ring

- Dihydrobenzofuran ring opening

- N-dealkylation of the pyrrolidine nitrogen

Only about 3% of unchanged drug is excreted in urine, with approximately 60% of the radioactivity recovered in urine and 40% in feces after administration of a radiolabeled dose .

Elimination Half-Life

The elimination half-life varies between 13 to 19 hours after chronic dosing, allowing for once-daily administration .

Efficacy in Overactive Bladder

Clinical trials have demonstrated that darifenacin effectively reduces urinary incontinence episodes and improves quality of life in patients with OAB. A notable study indicated significant improvements in patient-reported outcomes compared to placebo groups .

Side Effects

Common adverse effects associated with darifenacin include dry mouth, constipation, and blurred vision due to its anticholinergic properties. However, its selectivity for the M3 receptor helps reduce the incidence of side effects typically seen with non-selective anticholinergics .

Case Studies

-

Case Study: Efficacy in Elderly Patients

A study involving elderly patients showed that darifenacin significantly improved symptoms of OAB without notable increases in adverse effects compared to younger populations. The pharmacokinetic profile remained consistent across age groups . -

Case Study: Drug Interactions

Research indicated that co-administration with drugs like ketoconazole or erythromycin can increase darifenacin plasma concentrations significantly (up to 9.52-fold), necessitating caution when prescribing these medications concurrently .

Propiedades

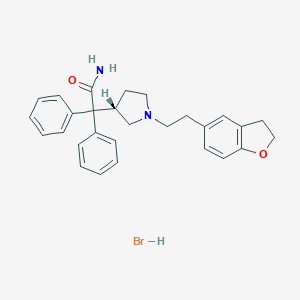

IUPAC Name |

2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,19,25H,13-18,20H2,(H2,29,31);1H/t25-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQAVIASOPREUIT-VQIWEWKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046780 | |

| Record name | Darifenacin hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133099-07-7 | |

| Record name | Darifenacin hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133099-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Darifenacin hydrobromide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133099077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Darifenacin hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyrrolidineacetamide, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-, hydrobromide (1:1), (3S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DARIFENACIN HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR02EYQ8GV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.